molecular formula C18H30N2O B291056 N-[4-(diethylamino)phenyl]octanamide

N-[4-(diethylamino)phenyl]octanamide

Cat. No.: B291056
M. Wt: 290.4 g/mol
InChI Key: KJBBRAFVGHGCAL-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]octanamide is an amide derivative featuring a diethylamino-substituted phenyl group linked to an octanoyl chain. This structure confers a balance of lipophilicity and electronic properties, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]octanamide

InChI

InChI=1S/C18H30N2O/c1-4-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(5-2)6-3/h12-15H,4-11H2,1-3H3,(H,19,21)

InChI Key

KJBBRAFVGHGCAL-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Adamantane-Substituted Octanamide (Compound 28)

Structure: N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)octanamide . Molecular Weight: 439.4 g/mol. Key Features:

  • Comparison:
  • Lipophilicity: Higher than non-adamantane analogues due to the rigid hydrocarbon cage.
  • Synthetic Yield : 81%, comparable to other derivatives in its series (70–92%) .

Benzothiazole-Based Octanamides (BHPO1 and BHPO2)

Structures :

  • BHPO1: N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]octanamide
  • BHPO2: N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]octanamide .
    Key Features :
  • Designed for excited-state intramolecular proton transfer (ESIPT), enabling white light emission.
  • The octanamide chain improves solubility and film-forming properties for optoelectronic applications.
    Comparison :
  • Application : Divergent from pharmacological uses; focuses on materials science.
  • Functional Groups: Benzothiazole and hydroxyl groups enable luminescence, unlike the diethylamino group in the target compound.

Bisamide Derivatives (Compound 60)

Structure: N,N′-((4-(Diethylamino)phenyl)methylene)dioctanamide . Molecular Weight: Not explicitly stated, but estimated ~500 g/mol (based on formula). Key Features:

  • Dual octanamide chains connected via a phenylmethylene linker.
  • Synthetic yield (68%) lower than the adamantane derivative (81%) .
    Comparison :
  • Solubility: Likely reduced compared to mono-octanamide derivatives due to increased hydrophobicity.
  • Binding Potential: Dual chains may enable multivalent interactions in enzyme inhibition or receptor binding.

Nitrophenyl Octanamide

Structure : N-(4-Nitrophenyl)octanamide .
Molecular Weight : 264.32 g/mol.
Key Features :

  • Nitro group confers electron-withdrawing properties, altering electronic density compared to the diethylamino group. Comparison:
  • Applications: Not specified in evidence but likely distinct from biological or luminescent uses.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Application Key Property/Activity Reference
N-[4-(Diethylamino)phenyl]octanamide ~350 (estimated) Diethylamino, octanamide Pharmacological scaffold Lipophilicity, receptor binding
Compound 28 (Adamantane derivative) 439.4 Adamantane, diethylamino, octanamide CB2 inverse agonism Enhanced hydrophobicity
BHPO1/BHPO2 ~340–360 Benzothiazole, hydroxyl, octanamide Luminescent materials ESIPT, solubility
Compound 60 (Bisamide) ~500 Dual octanamide, phenylmethylene Synthetic intermediate Multivalent interactions
N-(4-Nitrophenyl)octanamide 264.32 Nitrophenyl, octanamide Chemical synthesis Electron-deficient core

Key Research Findings

  • Luminescent Applications : Octanamide chains improve processability in optoelectronic materials without disrupting ESIPT mechanisms .
  • Synthetic Flexibility: The diethylamino-phenyl-octanamide core supports diverse functionalization, enabling tailored properties for specific applications .

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